molecular formula C9H19NO B1462076 (1-Cyclopropylethyl)(3-methoxypropyl)amine CAS No. 1038236-66-6

(1-Cyclopropylethyl)(3-methoxypropyl)amine

Cat. No.: B1462076
CAS No.: 1038236-66-6
M. Wt: 157.25 g/mol
InChI Key: VXBUFMBZIHXDOZ-UHFFFAOYSA-N
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Description

(1-Cyclopropylethyl)(3-methoxypropyl)amine is an organic compound with the molecular formula C9H19NO It is characterized by the presence of a cyclopropyl group attached to an ethyl chain, which is further connected to a 3-methoxypropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopropylethyl)(3-methoxypropyl)amine typically involves the reaction of cyclopropyl ethyl halide with 3-methoxypropylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation or chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropylethyl)(3-methoxypropyl)amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into primary or secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Amides, nitriles, and carboxylic acids.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted amines and derivatives.

Scientific Research Applications

(1-Cyclopropylethyl)(3-methoxypropyl)amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Cyclopropylethyl)(3-methoxypropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

    (1-Cyclopropylethyl)(3-methoxypropyl)amine: Unique due to its cyclopropyl and methoxypropylamine groups.

    Cyclopropylamine: Lacks the methoxypropyl group, leading to different reactivity and applications.

    3-Methoxypropylamine: Does not contain the cyclopropyl group, resulting in distinct chemical properties.

Uniqueness

This compound stands out due to its combined structural features, which confer unique reactivity and potential applications. The presence of both cyclopropyl and methoxypropylamine groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

N-(1-cyclopropylethyl)-3-methoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(9-4-5-9)10-6-3-7-11-2/h8-10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBUFMBZIHXDOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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